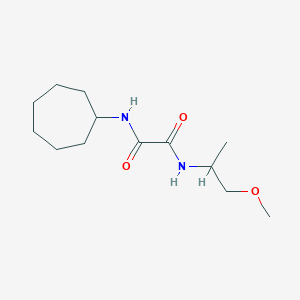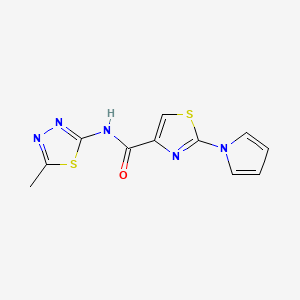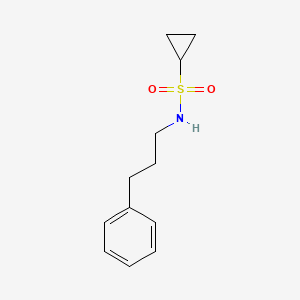
N-(3-phenylpropyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenylpropyl)cyclopropanesulfonamide (NPCP) is a cyclic sulfonamide that has been found to have a wide range of applications in scientific research. It is an important tool for chemists and biologists alike, as it can be used in a variety of experiments that study the structure, function, and regulation of biological systems. NPCP has been used to study enzymatic and metabolic processes, as well as to study the effects of drugs on the body.
科学研究应用
N-(3-phenylpropyl)cyclopropanesulfonamide has been used in a variety of scientific research applications, including enzymology, biochemistry, pharmacology, and biotechnology. It has been used to study the structure, function, and regulation of enzymes, as well as to study the effects of drugs on the body. N-(3-phenylpropyl)cyclopropanesulfonamide has also been used to study the structure and function of proteins, DNA, and other biomolecules.
作用机制
Target of Action
N-(3-phenylpropyl)cyclopropanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including N-(3-phenylpropyl)cyclopropanesulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial in the synthesis of folic acid. By inhibiting DHPS, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth and reproduction .
Biochemical Pathways
The action of N-(3-phenylpropyl)cyclopropanesulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme DHPS, it disrupts the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption leads to a deficiency in folic acid, which is essential for the synthesis of nucleic acids and the growth and reproduction of bacteria .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine . The specific ADME properties of N-(3-phenylpropyl)cyclopropanesulfonamide would need further investigation.
Result of Action
The result of the action of N-(3-phenylpropyl)cyclopropanesulfonamide is the inhibition of bacterial growth and reproduction . By preventing the synthesis of folic acid, it disrupts the production of nucleic acids, which are essential for bacterial cell division . This leads to a decrease in the population of the bacteria, aiding in the resolution of bacterial infections .
Action Environment
The action of N-(3-phenylpropyl)cyclopropanesulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to DHPS, reducing its effectiveness . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the drug
实验室实验的优点和局限性
N-(3-phenylpropyl)cyclopropanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic, and it can be used in a variety of experiments. However, N-(3-phenylpropyl)cyclopropanesulfonamide also has some limitations. It is not very soluble in water, and it can be difficult to purify and isolate.
未来方向
N-(3-phenylpropyl)cyclopropanesulfonamide has a wide range of potential applications in scientific research. It could be used to study the structure and function of proteins, DNA, and other biomolecules. It could also be used to study the effects of drugs on the body, as well as to study the structure, function, and regulation of enzymes. Additionally, N-(3-phenylpropyl)cyclopropanesulfonamide could be used to study the metabolism of drugs and other compounds, as well as to study the growth of certain bacteria. Finally, N-(3-phenylpropyl)cyclopropanesulfonamide could be used to develop new drugs, as well as to improve existing drugs.
合成方法
N-(3-phenylpropyl)cyclopropanesulfonamide can be synthesized using a variety of methods, but the most common method is the reaction of 3-phenylpropanesulfonamide with a cyclopropyl halide in the presence of a base. This reaction produces a cyclic sulfonamide, which is then purified and isolated. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a palladium-catalyzed reaction.
属性
IUPAC Name |
N-(3-phenylpropyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,12-8-9-12)13-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVMOCNBRRNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)cyclopropanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)
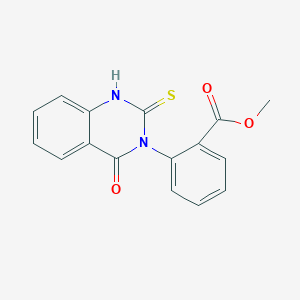
![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)
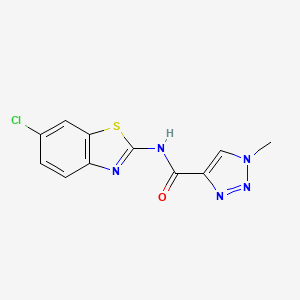
![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)

